molecular formula C13H9NO B048255 10-Hydroxybenzo[h]quinoline CAS No. 33155-90-7

10-Hydroxybenzo[h]quinoline

Cat. No.: B048255
CAS No.: 33155-90-7
M. Wt: 195.22 g/mol
InChI Key: ZVFJWYZMQAEBMO-UHFFFAOYSA-N
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Description

10-Hydroxybenzo[h]quinoline is a chemical compound known for its unique structural and photophysical properties. It is a derivative of benzo[h]quinoline, characterized by the presence of a hydroxyl group at the 10th position. This compound has garnered significant attention due to its ability to undergo excited state intramolecular proton transfer (ESIPT), making it a valuable subject in various fields of scientific research .

Mechanism of Action

Target of Action

The primary target of 10-Hydroxybenzo[h]quinoline (HBQ) is the proton (or hydrogen atom) in the molecule . This proton is involved in a pre-existing ground state hydrogen bond, which is crucial for the compound’s action .

Mode of Action

HBQ undergoes a process known as Excited State Intramolecular Proton Transfer (ESIPT) . In this process, the proton transfers through the hydrogen bond, giving rise to another tautomer in the excited state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone leads to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface . Both processes are strongly solvent dependent .

Biochemical Pathways

The ESIPT process in HBQ results in a structural change, where the excited tautomer possesses photophysical properties different from those of the ground state species . This process has been intensively studied experimentally and computationally in various systems .

Pharmacokinetics

It’s known that the equilibrium between the enol and keto forms of hbq in the ground state can be driven by a change of solvent . This suggests that the bioavailability of HBQ could be influenced by the solvent environment.

Result of Action

The result of the ESIPT process in HBQ is the dominance of the keto-like form in the excited state . This leads to the observed orange-red fluorescence recognized as a keto-tautomer (K) emission . The ESIPT in HBQ is a direct consequence of very strong intramolecular hydrogen bonding .

Action Environment

The action of HBQ is strongly influenced by the solvent environment . The equilibrium between the enol and keto forms in the ground state can be driven by a change of solvent . Furthermore, the ESIPT path exhibits a potential energy barrier resulting in an incoherent rate governed process . This suggests that the action, efficacy, and stability of HBQ can be significantly affected by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxybenzo[h]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent selection and reaction optimization are crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxybenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 7-Nitrobenzo[h]quinolin-10-ol
  • 7,9-Dinitrobenzo[h]quinolin-10-ol
  • Benzo[h]quinolin-10-ol derivatives

Comparison: 10-Hydroxybenzo[h]quinoline is unique due to its strong intramolecular hydrogen bonding, which facilitates efficient ESIPT. In comparison, its nitro-substituted derivatives exhibit different photophysical properties and proton transfer dynamics. The presence of electron-withdrawing groups in these derivatives can significantly alter their behavior in various solvents and under different conditions .

Properties

IUPAC Name

1H-benzo[h]quinolin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFJWYZMQAEBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954770
Record name Benzo[h]quinolin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33155-90-7
Record name 4-Hydroxy-5-azaphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[h]quinolin-10(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Hydroxybenzo[h]quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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